1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- (commonly known as spirotetramat-mono-hydroxy or B-mono) is a critical terminal metabolite of the tetramic acid insecticide spirotetramat. In agrochemical residue analysis, it serves as an indispensable analytical reference standard. Because spirotetramat is rapidly metabolized in plant matrices into four primary degradation products, regulatory agencies such as EFSA and JMPR define the total dietary residue burden as the sum of the parent compound and its major metabolites. Consequently, high-purity spirotetramat-mono-hydroxy is required for accurate calibration, recovery validation, and quantitative LC-MS/MS monitoring in food safety and environmental testing laboratories [1].
In quantitative pesticide residue analysis, generic substitution or reliance solely on the parent spirotetramat standard is analytically invalid. Each metabolite possesses distinct molecular weights, polarities, and chromatographic retention times. Specifically, spirotetramat-mono-hydroxy (MW 303.40 g/mol) cannot be substituted by the primary metabolite spirotetramat-enol (MW 301.4 g/mol) or the parent compound (MW 373.4 g/mol) because they require completely different Multiple Reaction Monitoring (MRM) transitions in mass spectrometry. Failure to procure the exact spirotetramat-mono-hydroxy standard results in the inability to quantify its specific mass transitions (e.g., m/z 304.1 → 254.1), leading to non-compliance with statutory Maximum Residue Limit (MRL) enforcement protocols that mandate total residue summation [1].
To accurately quantify the spirotetramat residue complex, laboratories must differentiate the mono-hydroxy metabolite from the enol metabolite and the parent compound. Spirotetramat-mono-hydroxy produces a specific protonated precursor ion [M+H]+ at m/z 304.1, with primary and secondary product ions at m/z 254.1 and m/z 211.0, respectively. In contrast, the primary metabolite spirotetramat-enol yields a precursor ion at m/z 302.4. This 2 Da mass difference, combined with distinct fragmentation patterns, absolutely requires the procurement of the authentic mono-hydroxy standard to establish accurate calibration curves and prevent false negatives in complex food matrices [1].
| Evidence Dimension | LC-MS/MS Precursor Ion [M+H]+ |
| Target Compound Data | m/z 304.1 (Spirotetramat-mono-hydroxy) |
| Comparator Or Baseline | m/z 302.4 (Spirotetramat-enol) |
| Quantified Difference | +2.0 m/z shift preventing cross-quantification |
| Conditions | Positive electrospray ionization (ESI+) tandem mass spectrometry |
Procuring the exact standard is mandatory to configure the specific MRM channels required to detect this metabolite without isobaric interference.
For routine food safety testing, an analytical standard must demonstrate reliable recovery during sample extraction. In validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols applied to citrus matrices, spirotetramat-mono-hydroxy exhibits highly reproducible recovery rates of 76.44% to 100.78% with relative standard deviations (RSD) below 12.32%. This performance closely mirrors the parent spirotetramat (73.33–107.91%), ensuring that the mono-hydroxy metabolite can be co-extracted and multiplexed in the same analytical run without requiring a separate, costly sample preparation workflow [1].
| Evidence Dimension | QuEChERS Extraction Recovery Rate |
| Target Compound Data | 76.44% – 100.78% (RSD < 12.32%) |
| Comparator Or Baseline | 73.33% – 107.91% (Parent spirotetramat) |
| Quantified Difference | Comparable recovery within accepted analytical limits (70-120%) |
| Conditions | Acetonitrile extraction with primary secondary amine (PSA) and octadecylsilane (C18) purification in citrus matrices |
High and consistent recovery rates prove that this standard integrates seamlessly into standard multi-residue extraction workflows, minimizing laboratory overhead.
Regulatory frameworks (such as EFSA and JMPR) define the dietary risk assessment residue for spirotetramat as the sum of the parent compound and four metabolites, including the mono-hydroxy derivative. Field dissipation studies demonstrate that while the parent compound degrades rapidly (half-life of 2.3–8.5 days in citrus), terminal residues accumulate as metabolites. Omitting the spirotetramat-mono-hydroxy standard from the calibration suite leads to a systemic underreporting of the total residue burden, directly violating MRL compliance protocols and risking false-negative regulatory reporting [1].
| Evidence Dimension | Regulatory Total Residue Calculation |
| Target Compound Data | Mandatory inclusion of B-mono concentration |
| Comparator Or Baseline | Parent-only quantification |
| Quantified Difference | Parent-only measurement underestimates total residue by excluding the terminal metabolite fraction |
| Conditions | Field dissipation and terminal residue monitoring in agricultural crops |
Food safety laboratories must procure this standard to legally certify agricultural exports and domestic produce against statutory MRLs.
Spirotetramat-mono-hydroxy is primarily procured by certified analytical laboratories to construct calibration curves for LC-MS/MS. Because regulatory agencies require the summation of spirotetramat and its four major metabolites, this standard is essential for calculating the total residue in exported and imported agricultural commodities to ensure compliance with international Maximum Residue Limits (MRLs) [1].
When developing or optimizing new QuEChERS sample preparation protocols for complex matrices, method developers use this standard to calculate recovery rates and matrix effects. Its proven recovery range (76–100%) makes it a reliable benchmark for validating the extraction efficiency of polar and semi-polar pesticide metabolites [2].
Agrochemical researchers and environmental toxicologists utilize this standard to track the half-life and degradation pathways of spirotetramat in soil and plant tissues. By quantifying the appearance and subsequent decay of the mono-hydroxy metabolite over time, researchers can model the environmental persistence and terminal residue profiles required for pesticide registration and re-evaluation dossiers [3].
Environmental Hazard